![molecular formula C29H42N4O5S B12299219 7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid](/img/structure/B12299219.png)
7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[[1-[4-羟基-2-[[4-(4-甲基-1,3-噻唑-5-基)苯基]甲基氨基甲酰基]吡咯烷-1-基]-3,3-二甲基-1-氧代丁烷-2-基]氨基]庚酸是一种复杂的化合物,含有噻唑环、吡咯烷环和庚酸链
准备方法
合成路线和反应条件
7-[[1-[4-羟基-2-[[4-(4-甲基-1,3-噻唑-5-基)苯基]甲基氨基甲酰基]吡咯烷-1-基]-3,3-二甲基-1-氧代丁烷-2-基]氨基]庚酸的合成涉及多个步骤反应条件通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂 .
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器进行大规模合成。该工艺将包括对温度、压力和pH值的精确控制,以确保高产率和纯度。使用连续流动反应器可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
该化合物可以发生多种类型的化学反应,包括:
氧化: 羟基可以被氧化形成酮。
还原: 羰基可以被还原成醇。
取代: 噻唑环可以发生亲电取代反应。
常见试剂和条件
氧化: 高锰酸钾或三氧化铬在酸性条件下的试剂。
还原: 氢化铝锂或硼氢化钠等试剂。
取代: 在酸性或碱性条件下,卤素或硝基等亲电试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,羟基的氧化将产生酮,而羰基的还原将产生醇。
科学研究应用
化学
在化学中,该化合物被用作合成更复杂分子的构建单元
生物学
在生物学中,该化合物可被用作探针来研究酶相互作用和代谢途径。已知其噻唑环与各种生物靶标相互作用,使其在生物化学研究中发挥作用。
医学
工业
在工业中,该化合物可用于生产特种化学品,包括染料、颜料和聚合物。其独特的化学性质使其适用于各种工业应用。
作用机制
该化合物的作用机制涉及其与特定分子靶标的相互作用。噻唑环可以与酶和受体相互作用,调节它们的活性。吡咯烷环可以增强该化合物与其靶标的结合亲和力,而庚酸链可以影响其溶解性和生物利用度。
相似化合物的比较
类似化合物
噻唑衍生物: 磺胺噻唑和利托那韦等化合物具有噻唑环结构,并具有相似的生物活性。
吡咯烷衍生物: 尼古丁和脯氨酸等化合物具有吡咯烷环结构,但具有不同的生物活性。
独特性
7-[[1-[4-羟基-2-[[4-(4-甲基-1,3-噻唑-5-基)苯基]甲基氨基甲酰基]吡咯烷-1-基]-3,3-二甲基-1-氧代丁烷-2-基]氨基]庚酸的独特之处在于它将噻唑环和吡咯烷环与庚酸链结合在一起。这种独特的结构提供了一组独特的化学和生物性质,使其成为研究和工业应用中的宝贵化合物。
属性
分子式 |
C29H42N4O5S |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid |
InChI |
InChI=1S/C29H42N4O5S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(34)17-33(23)28(38)26(29(2,3)4)30-14-8-6-5-7-9-24(35)36/h10-13,18,22-23,26,30,34H,5-9,14-17H2,1-4H3,(H,31,37)(H,35,36) |
InChI 键 |
SCVBFBWIXTXYQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NCCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9R,11S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12299137.png)


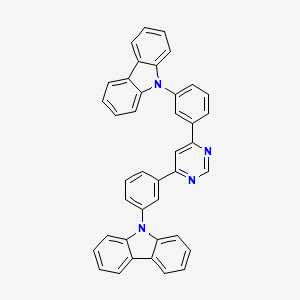
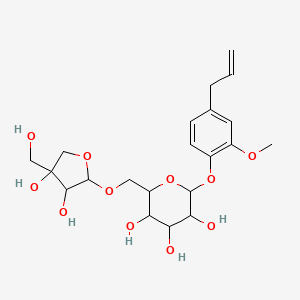

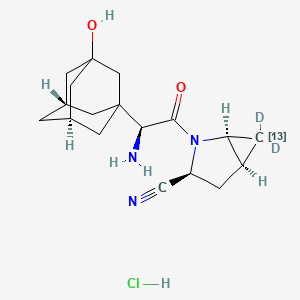
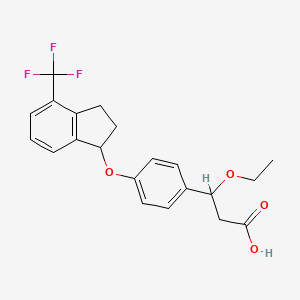

![4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol](/img/structure/B12299190.png)
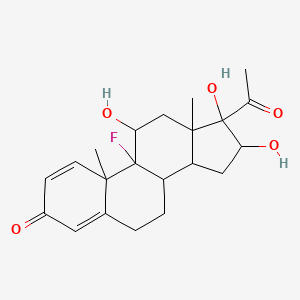
![Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate](/img/structure/B12299195.png)
![N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12299199.png)

